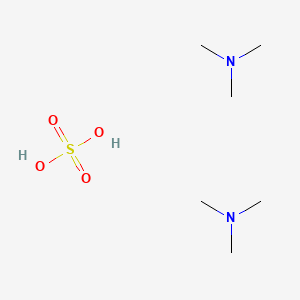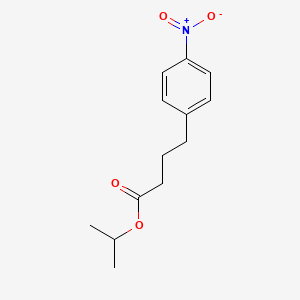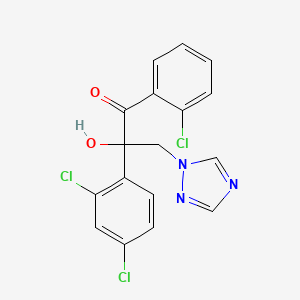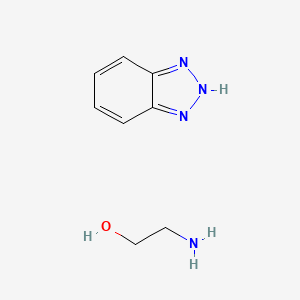![molecular formula C26H32N2 B12679434 N-Phenyl-N'-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine CAS No. 86579-35-3](/img/structure/B12679434.png)
N-Phenyl-N'-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-N’-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine is an organic compound with a complex structure. It is known for its unique chemical properties and applications in various fields such as chemistry, biology, and industry. The compound is characterized by the presence of phenyl groups and a tetramethylbutyl group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N’-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine typically involves the reaction of aniline derivatives with substituted benzene compounds. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the reaction may be carried out in the presence of a palladium catalyst under an inert atmosphere to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The industrial methods are designed to minimize waste and optimize the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N’-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal reaction rates.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzene compounds. These products have significant applications in different fields, including pharmaceuticals and materials science.
Scientific Research Applications
N-Phenyl-N’-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-Phenyl-N’-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Phenol, 4-(1,1,3,3-tetramethylbutyl)-: Known for its use in industrial applications and its similar structural features.
N-Phenyl-N’-[4-(2,4,4-trimethylpentan-2-yl)phenyl]benzene-1,4-diamine: Another compound with a similar structure but different substituents.
Uniqueness
N-Phenyl-N’-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine stands out due to its specific combination of phenyl and tetramethylbutyl groups, which confer unique chemical properties and reactivity. Its versatility in various chemical reactions and applications in multiple fields highlights its significance compared to similar compounds.
Properties
CAS No. |
86579-35-3 |
|---|---|
Molecular Formula |
C26H32N2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-N-phenyl-4-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]benzene-1,4-diamine |
InChI |
InChI=1S/C26H32N2/c1-25(2,3)19-26(4,5)20-11-13-22(14-12-20)28-24-17-15-23(16-18-24)27-21-9-7-6-8-10-21/h6-18,27-28H,19H2,1-5H3 |
InChI Key |
FANJOUDFTDBLDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


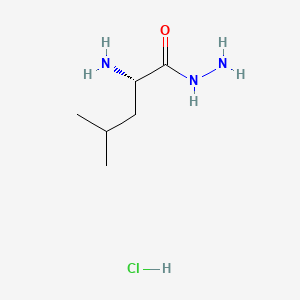
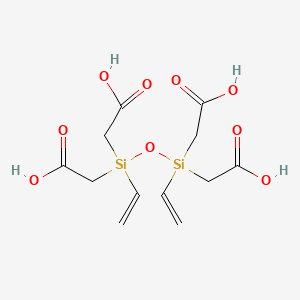
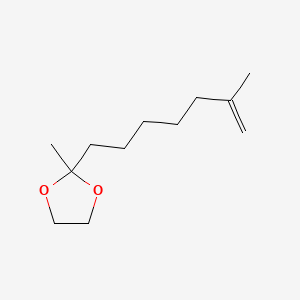

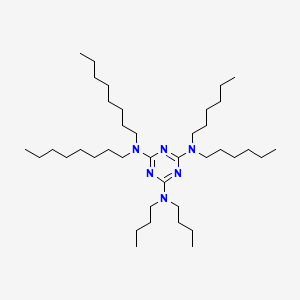

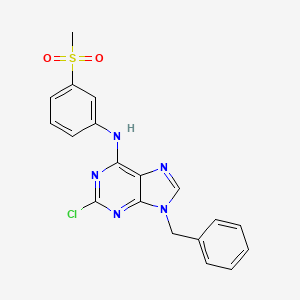
![2,7-dinitro-[1]benzofuro[6,7-e][1]benzofuran](/img/structure/B12679407.png)
![3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B12679409.png)
